
4-(Prop-2-yn-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-yl)pyridine is a chemical compound characterized by a pyridine ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yl)pyridine can be achieved through various methods. One practical approach involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-2-yn-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 4-(prop-2-yn-1-yl)piperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-(Prop-2-yn-1-yl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting biochemical pathways .
Comparison with Similar Compounds
- 2-(Prop-1-yn-1-yl)pyridine
- 4-(Prop-2-yn-1-yloxy)pyridine
- 1-(Prop-2-yn-1-yl)-1H-imidazole
Comparison: 4-(Prop-2-yn-1-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2-(Prop-1-yn-1-yl)pyridine, it may exhibit different reactivity and binding affinities due to the position of the substituent .
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H7N/c1-2-3-8-4-6-9-7-5-8/h1,4-7H,3H2 |
InChI Key |
HANMURGSLLKGPI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


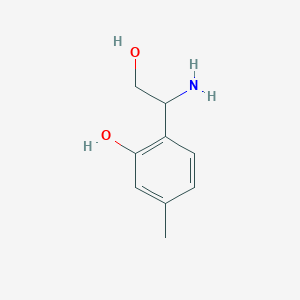
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)

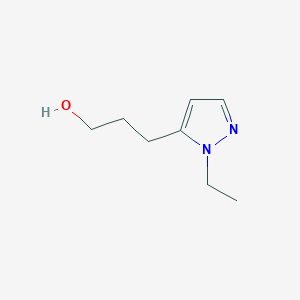
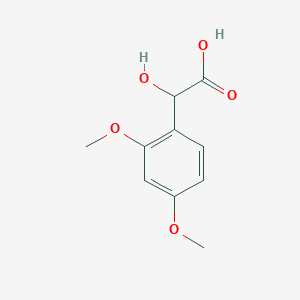

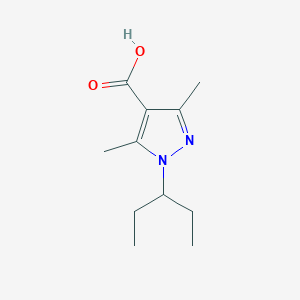
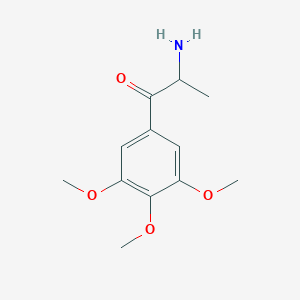

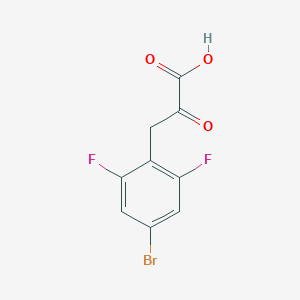
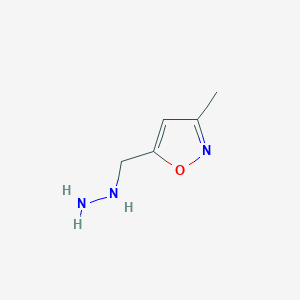
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)

